molecular formula C10H11NO5 B1339448 3-Nitro-4-propan-2-yloxybenzoic acid CAS No. 156629-52-6

3-Nitro-4-propan-2-yloxybenzoic acid

Cat. No. B1339448
M. Wt: 225.2 g/mol
InChI Key: YRJMQBFZZKIYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-propan-2-yloxybenzoic acid is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 g/mol .


Molecular Structure Analysis

The InChI code for 3-Nitro-4-propan-2-yloxybenzoic acid is 1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-propan-2-yloxybenzoic acid include a molecular weight of 225.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 225.06372245 g/mol .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of nitisinone, a compound related to 3-Nitro-4-propan-2-yloxybenzoic acid. It highlighted the formation of degradation products under various conditions and provided insights into the environmental and pharmacological stability of such compounds (Barchańska et al., 2019).

Pharmacological Applications of Nitroxyl Radicals

Research on spin-labeled conjugates of natural compounds, including those containing nitroxyl radicals similar to the functional groups in 3-Nitro-4-propan-2-yloxybenzoic acid, has shown potential in creating new pharmacological agents. These compounds exhibit enhanced or modified biological activities, suggesting their application in drug development for treating various diseases (Grigor’ev et al., 2014).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including those related to nitrobenzoic acid derivatives, in synthetic chemistry allows for precise control over chemical reactions. This approach has significant implications for developing light-responsive materials and molecules with potential applications in drug delivery and materials science (Amit et al., 1974).

Antioxidant Activity Analysis

Studies on antioxidant activities and their determination methods have relevance to compounds like 3-Nitro-4-propan-2-yloxybenzoic acid, given their potential oxidative properties. Understanding the antioxidant capacity and the mechanisms of action can inform their use in pharmacology and food science (Munteanu & Apetrei, 2021).

Environmental Fate of Related Compounds

Research on the environmental fate, behavior, and biodegradation of parabens, which share structural similarities with 3-Nitro-4-propan-2-yloxybenzoic acid, provides insights into the environmental impact and persistence of such chemicals. This information is crucial for assessing ecological risks and developing sustainable chemical practices (Haman et al., 2015).

properties

IUPAC Name

3-nitro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJMQBFZZKIYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577004
Record name 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-propan-2-yloxybenzoic acid

CAS RN

156629-52-6
Record name 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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